Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a pyridine moiety enhances the compound's pharmacological properties, making it a subject of interest in drug development.
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is classified as a heterocyclic compound due to its indazole structure, which contains nitrogen atoms within the ring. It also falls under the category of substituted carboxylates due to the presence of a carboxylate functional group.
The synthesis of methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common approach includes the use of palladium-catalyzed reactions to facilitate the formation of the indazole ring from appropriate precursors. For instance, aminohydrazones can be transformed into indazoles via C-H amination reactions .
The molecular structure of methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate can be depicted as follows:
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at adjacent carbon centers.
The mechanism of action for methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate is primarily related to its ability to interact with biological targets such as enzymes or receptors. The trifluoromethyl substituent increases lipophilicity and may enhance binding affinity to target sites.
Research indicates that compounds with similar structures exhibit inhibitory effects on various biological pathways, including those involved in inflammation and cancer progression .
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate has potential applications in:
The molecular architecture of Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate exemplifies scaffold hybridization—a cornerstone strategy in modern medicinal chemistry. This compound features a planar 1H-indazole system fused to a substituted pyridine ring through a stable amide (-C(O)NH-) linker. The indazole nucleus (benzopyrazole) provides a rigid, electron-rich heterocyclic framework capable of diverse non-covalent interactions with biological targets, including hydrogen bonding via its N1-H and N2 atoms, π-π stacking via its bicyclic system, and hydrophobic interactions [3] [8]. The pyridine ring, particularly with the strong electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position, enhances binding potential through dipole interactions and improved membrane permeability.
Table 1: Structural Features and Potential Interactions of Methyl 5-[[6-(Trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate
Structural Element | Potential Role in Bioactivity | Example Analogues/Therapeutic Area |
---|---|---|
1H-Indazole Core | Hydrogen bond donation/acceptance (N1-H, N2); π-π stacking; Moderate hydrophobicity | Granisetron (anti-emetic), Benzydamine (anti-inflammatory) [3] |
6-(Trifluoromethyl)pyridine-2-carboxamide | Strong electron-withdrawal; Enhanced lipophilicity/membrane permeability; Dipole interactions; H-bond acceptor (amide C=O, pyridine N) | TFMP herbicides/insecticides; Kinase inhibitors [9] |
Methyl Ester (Indazole C-6) | Synthetic handle (hydrolysis/transformation); Modulates electronic density/polarity | Prodrugs; Precursors to active acids/amides [1] [4] |
Amide Linker | Conformational constraint; H-bond donor (N-H)/acceptor (C=O) | Common in kinase inhibitors & protease inhibitors |
The 6-(trifluoromethyl)pyridine unit is a critical pharmacophore enhancing the ligand properties of Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate. The trifluoromethyl (-CF₃) group is a privileged substituent in agrochemicals and pharmaceuticals due to its profound influence on molecular properties:
Table 2: Bioactive Compounds Featuring the 6-(Trifluoromethyl)pyridine Moiety
Compound Class/Name | Therapeutic Area/Use | Key Structural Feature | Source/Patent |
---|---|---|---|
Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate | Kinase inhibitor intermediate; Anti-inflammatory/cancer research | Indazole-6-carboxylate linked to 6-TFMP via amide | Synthetic Intermediate [1] [4] |
Niraparib | PARP inhibitor (Ovarian cancer) | Piperazine-linked indazole derivative | FDA-Approved Drug [3] |
Axitinib | Tyrosine kinase inhibitor (Renal cell carcinoma) | Indazole core | FDA-Approved Drug [3] |
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | IRAK4 inhibitor (Inflammatory disorders, Oncology) | 2-Alkylated indazole linked to 6-TFMP carboxamide | WO2017186693A1, EP3448847A1 [1] [4] |
N-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide | Kinase inhibitor (Inflammatory/Autoimmune disorders) | 2-Sulfonylethyl indazole linked to 6-TFMP carboxamide | WO2017186703A1 [9] |
Indazole derivatives hold a significant position in medicinal chemistry, evolving from early natural product analogs to sophisticated targeted therapies. Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate builds upon decades of research into the indazole scaffold:
Table 3: Evolution of Key Indazole-Based Therapeutics
Era | Compound (Examples) | Key Indazole Substitution Pattern | Primary Therapeutic Use | Significance |
---|---|---|---|---|
1980s | Benzydamine | 1-Benzyl-3-(dimethylamino)propoxy-1H-indazole | Topical Anti-inflammatory, Analgesic | Early demonstration of indazole's anti-inflammatory potential [3] [8] |
1990s | Granisetron | 1-Methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | Anti-emetic (5-HT3 antagonist) | Demonstrated CNS activity; Regioselective N1-alkylation critical [3] |
2000s | Pazopanib | 5-([4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino)-2-methylbenzenesulfonamide | Tyrosine Kinase Inhibitor (RCC, STS) | Multi-targeted kinase inhibition; Indazole as key hinge binder [3] |
2010s | Axitinib | N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide | Tyrosine Kinase Inhibitor (RCC) | Potent VEGFR inhibition; Highlighted importance of C6 substitution [3] |
2010s | Niraparib | 3-[4-[(3S)-Piperidin-3-yl]phenyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide | PARP Inhibitor (Ovarian, Breast Cancer) | Non-kinase application; Maintenance therapy [3] |
Present | Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate | 1H-Indazole-6-carboxylic acid methyl ester, C5-amide linked to 6-TFMP | Kinase inhibitor intermediate (Research) | Hybrid scaffold; Incorporates modern bioisosteres (TFMP); Flexible for SAR [1] [4] |
The trajectory of indazole research underscores its evolution from simple bioactive molecules to targeted agents addressing complex diseases. Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate exemplifies this progression, incorporating contemporary design elements (TFMP bioisostere, amide linkage, ester handle) within a historically validated scaffold. Its structural features align with modern approaches to kinase inhibitor and anti-inflammatory drug development [1] [3] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3